REACTION_CXSMILES
|
[I-].C[S+](C)C.[C:6]1(=[O:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.[CH3:14]C(C)([O-])C.[K+]>CS(C)=O>[O:13]1[C:6]2([CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)[CH2:14]1 |f:0.1,3.4|
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Name
|
|
Quantity
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35.7 g
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Type
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reactant
|
Smiles
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[I-].C[S+](C)C
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Name
|
|
Quantity
|
300 mL
|
Type
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solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
11.2 g
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Type
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reactant
|
Smiles
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C1(CCCCCC1)=O
|
Name
|
|
Quantity
|
16.83 g
|
Type
|
reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
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200 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The resulting solution was stirred at room temperature for 16 hours
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Duration
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16 h
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Type
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CUSTOM
|
Details
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The reaction mixture was quenched by addition of water (600 mL)
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Type
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EXTRACTION
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Details
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extracted with diethyl ether (3×200 mL)
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Type
|
WASH
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Details
|
The combined organic layers were washed with water (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the product
|
Name
|
|
Type
|
|
Smiles
|
O1CC12CCCCCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |